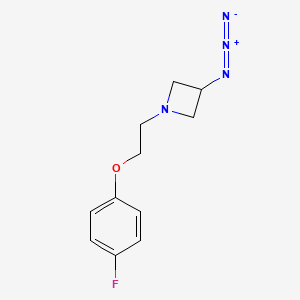

3-Azido-1-(2-(4-fluorophenoxy)ethyl)azetidine

Vue d'ensemble

Description

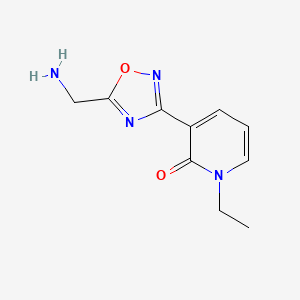

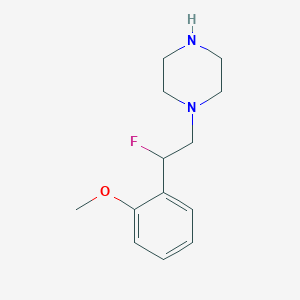

“3-Azido-1-(2-(4-fluorophenoxy)ethyl)azetidine” is a chemical compound with the molecular formula C11H13FN4O . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of azetidines, such as “3-Azido-1-(2-(4-fluorophenoxy)ethyl)azetidine”, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes . This method is characterized by its operational simplicity, mild conditions, and broad scope, and allows for the synthesis of highly functionalized azetidines from readily available precursors .

Molecular Structure Analysis

The molecular structure of “3-Azido-1-(2-(4-fluorophenoxy)ethyl)azetidine” is represented by the molecular formula C11H13FN4O . The average mass of the molecule is 236.245 Da .

Applications De Recherche Scientifique

Prodrug Design and Pharmacokinetics

3-Azido compounds, such as 3'-azido-2',3'-dideoxythymidine (AZT), play a crucial role in antiviral treatment, notably against HIV. However, AZT's limitations, including toxicity, limited brain uptake, and rapid resistance development, have driven the design of prodrugs to improve therapeutic profiles. Strategies focus on enhancing blood-brain barrier penetration, increasing plasma half-life, and ensuring site-specific drug targeting or localization. The design includes 5'-O-substituted prodrugs and derivatives with improved anti-HIV activity, addressing AZT's clinical limitations (Parang, Wiebe, & Knaus, 2000).

Anticancer Applications

Phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine, a variant of azido compounds, demonstrate significant anticancer activity in human cancer cell lines, including cervical, oral, and breast cancer cells. These compounds, such as those with N-ethyl and N-propargyl substituents, exhibit higher activity compared to parent nucleosides, indicating their potential in cancer treatment (Lewandowska et al., 2013).

Synthetic and Medicinal Chemistry

Azetidines and related compounds, including azetidin-3-ones, serve as vital motifs in drug discovery and synthetic chemistry. These compounds, due to their unique structure and reactivity, offer access to underexplored chemical spaces. They are synthesized via various methods and can be transformed into drug-like compounds or used to prepare other functionalized azetidines, showing their versatility and importance in medicinal chemistry (Denis et al., 2018).

Bioorthogonal Chemistry and RNA Labeling

Azido groups are prominent in bioorthogonal chemistry, particularly for labeling and functionalizing RNA to study its biology. The synthesis of azido-modified RNA, despite challenges in solid-phase synthesis, highlights the versatility of azides in bioconjugation and their potential in biotechnological applications, including siRNA technologies and RNA metabolic labeling (Moreno et al., 2022).

Environmental Implications and Biotransformation

Understanding the fate of azido compounds like AZT in the environment is crucial, as exemplified by studies on AZT biotransformation by environmental strains. Identifying and characterizing the transformation products, such as hydroxylated AZT derivatives, is essential for assessing the environmental impact and the ecological fate of these compounds (Kruszewska et al., 2003).

Mécanisme D'action

Target of action

Without specific studies, it’s difficult to identify the exact targets of “3-Azido-1-(2-(4-fluorophenoxy)ethyl)azetidine”. Azetidines and aziridines are known to be used as building blocks for polyamines , which play crucial roles in cellular processes such as DNA replication and repair, protein synthesis, and cell growth.

Mode of action

The mode of action would depend on the specific targets of the compound. Given the presence of an azetidine ring, it’s possible that the compound could undergo ring-opening reactions to interact with its targets .

Biochemical pathways

Again, without specific studies, it’s hard to say which biochemical pathways would be affected by this compound. Polyamines synthesized from azetidines and aziridines could potentially affect a wide range of pathways due to their involvement in fundamental cellular processes .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, polyamines play crucial roles in various cellular processes, so the effects could potentially be wide-ranging .

Propriétés

IUPAC Name |

3-azido-1-[2-(4-fluorophenoxy)ethyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4O/c12-9-1-3-11(4-2-9)17-6-5-16-7-10(8-16)14-15-13/h1-4,10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUBQWLYPQTBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCOC2=CC=C(C=C2)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(piperidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475759.png)

![4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1475770.png)

![(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475772.png)

![3-(pyrrolidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475775.png)

![3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1475778.png)